QZ59S-SSS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
QZ59S-SSS is a peptidomimetic and a potential inhibitor of human P-glycoprotein . It has been optimized for binding to the membrane and exhibits multidrug resistance . It binds to the lipid bilayer of the cell membrane, which allows it to cross into cells .
Molecular Structure Analysis
The molecular formula of QZ59S-SSS is C24H30N6O3S3 . The exact mass is 546.15 and the molecular weight is 546.720 . The structure of QZ59S-SSS has been determined through X-ray crystallography .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of compound QZ59S-SSS involves the reaction of two starting materials, A and B, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "Starting Material A: 2,4-dimethylbenzaldehyde", "Starting Material B: 2-aminothiophenol" ], "Reaction": [ "Step 1: Starting Material A is reacted with Starting Material B in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.", "Step 2: The Schiff base intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the corresponding amine.", "Step 3: The amine is then acylated using an acylating agent, such as acetic anhydride, to form the final product, QZ59S-SSS." ] } | |
CAS RN |
945624-90-8 |
Product Name |
QZ59S-SSS |
Molecular Formula |
C₂₄H₃₀N₆O₃S₃ |
Molecular Weight |
546.73 |
synonyms |
6,13,20-Trithia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),7,12(23),14,19(22),21-hexaene-2,9,16-trione, 4,11,18-tris(1-methylethyl)-, (4S,11S,18S)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.